![molecular formula C8H11Br B13240061 (1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13240061.png)
(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-5-(Bromomethyl)bicyclo[221]hept-2-ene is a bicyclic compound that features a bromomethyl group attached to a bicyclo[221]hept-2-ene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene typically involves the bromination of a suitable precursor. One common method is the bromination of norbornene derivatives using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions often include solvents like carbon tetrachloride or chloroform and are carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used to study the effects of bicyclic structures on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry
In industry, this compound can be used in the production of polymers and other materials that require specific structural properties.
Mécanisme D'action
The mechanism of action of (1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Bromobutyl)bicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but with a longer bromobutyl chain.
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic framework but differ in ring size and substituents.
Uniqueness
(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene is unique due to its specific stereochemistry and the presence of a bromomethyl group. This makes it a versatile intermediate for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H11Br |
|---|---|
Poids moléculaire |
187.08 g/mol |
Nom IUPAC |
(1S,4S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2/t6-,7+,8?/m0/s1 |
Clé InChI |
XCDJEPZLSGMJSM-KJFJCRTCSA-N |
SMILES isomérique |
C1[C@H]2CC([C@@H]1C=C2)CBr |
SMILES canonique |
C1C2CC(C1C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(But-2-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13239980.png)
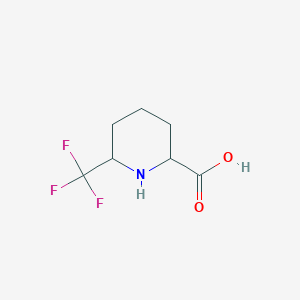
![2-[1-(Aminomethyl)cyclopropyl]acetonitrile](/img/structure/B13240003.png)
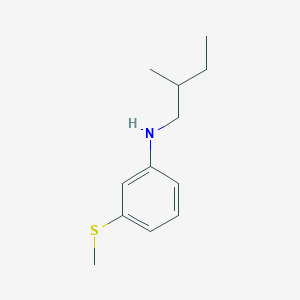
![2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13240018.png)
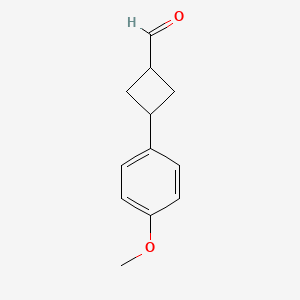
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B13240040.png)
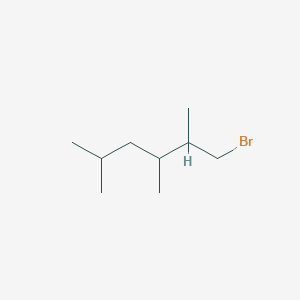

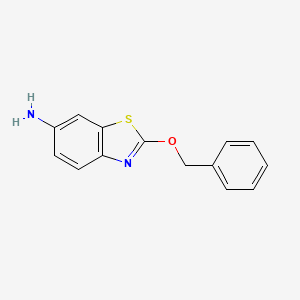
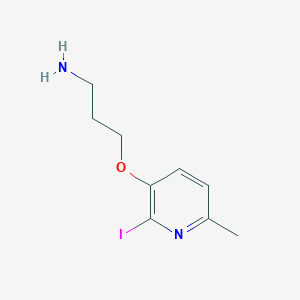
![tert-Butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate](/img/structure/B13240064.png)
![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
![N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine](/img/structure/B13240070.png)
